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molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No. B3191241
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342644B1

Procedure details

A 100 ml capacity autoclave was charged with 3.04 g (20 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3, 0.2 M 1,3-diaminopropane 2-propanol solution (0.2 ml), 0.2 M potassium hydroxide 2-propanol solution (1.0 ml) and 2-propanol (14 ml), and the mixture was stirred at 25° C. for 3 hours under a hydrogen pressure of 2 MPa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 2.61 g of pulegol. The yield was 85%.
Quantity
3.04 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3
Quantity
19.1 mg
Type
reactant
Reaction Step One
Name
1,3-diaminopropane 2-propanol
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
potassium hydroxide 2-propanol
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:11][C:9](=[O:10])[C:5](=[C:6]([CH3:8])[CH3:7])[CH2:4][CH2:3]1.CC(O)C.NCCCN.CC(O)C.[OH-].[K+].[H][H]>CC(O)C>[CH3:1][CH:2]1[CH2:11][CH:9]([OH:10])[C:5](=[C:6]([CH3:7])[CH3:8])[CH2:4][CH2:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
C[C@@H]1CCC(=C(C)C)C(=O)C1
Name
RuCl2(PPh3)3
Quantity
19.1 mg
Type
reactant
Smiles
Name
1,3-diaminopropane 2-propanol
Quantity
0.2 mL
Type
reactant
Smiles
CC(C)O.NCCCN
Name
potassium hydroxide 2-propanol
Quantity
1 mL
Type
reactant
Smiles
CC(C)O.[OH-].[K+]
Name
Quantity
14 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 3 hours under a hydrogen pressure of 2 MPa
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1CCC(=C(C)C)C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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